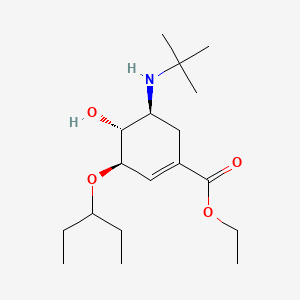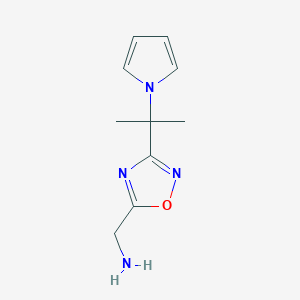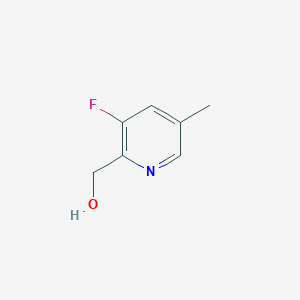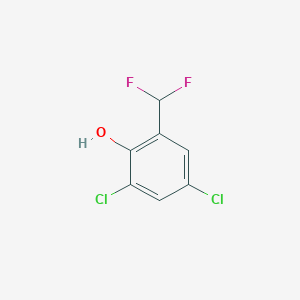
4-Fluoro-3-methylphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-methylphenylZinc bromide is an organozinc compound that is widely used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Fluoro-3-methylphenylZinc bromide can be synthesized through the reaction of 4-fluoro-3-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as a palladium complex, to facilitate the formation of the organozinc compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include steps such as purification through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-methylphenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like THF or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound to form corresponding ketones or alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or sodium ethoxide to replace the bromide group with other functional groups.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Ketones and Alcohols: Formed through oxidation reactions.
Substituted Aromatics: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Fluoro-3-methylphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, such as polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-methylphenylZinc bromide in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the aryl group from the organozinc compound to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-3-methylphenylboronic acid
- 4-Fluoro-3-methylphenylmagnesium bromide
- 4-Fluoro-3-methylphenylsilane
Comparison
4-Fluoro-3-methylphenylZinc bromide is unique in its reactivity and selectivity in cross-coupling reactions compared to its boronic acid and magnesium bromide counterparts. While boronic acids are commonly used in Suzuki-Miyaura couplings, organozinc compounds like this compound offer milder reaction conditions and higher functional group tolerance. Compared to organomagnesium compounds, organozinc reagents are less reactive, providing better control over the reaction and reducing the risk of side reactions.
Propiedades
Fórmula molecular |
C7H6BrFZn |
|---|---|
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-2-methylbenzene-4-ide |
InChI |
InChI=1S/C7H6F.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
UDVWWQQUQPTRPB-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C[C-]=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


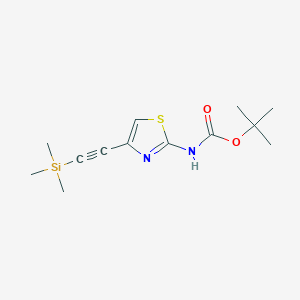
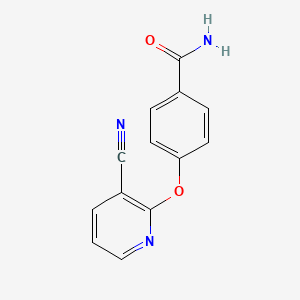
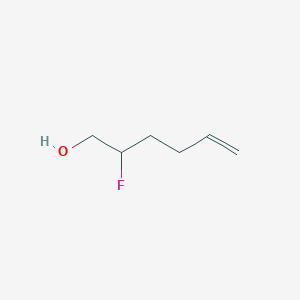
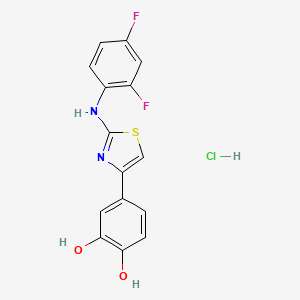

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B14885790.png)
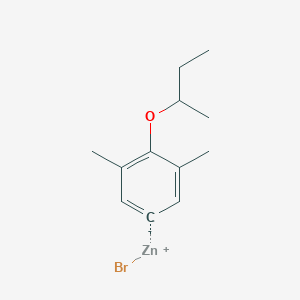
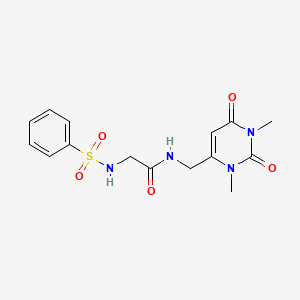

![12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14885829.png)
